molecular formula C21H16FN3O3S B2650805 2-((4-fluorophenyl)thio)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1797603-27-0

2-((4-fluorophenyl)thio)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No. B2650805
CAS RN: 1797603-27-0
M. Wt: 409.44
InChI Key: HQTGROXCONVRQQ-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H16FN3O3S and its molecular weight is 409.44. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

A series of compounds including 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties against a broad panel of bacterial and fungal strains. The presence of fluorine atoms, similar to those in the compound of interest, has been found to significantly enhance antimicrobial effectiveness. Specifically, compounds bearing a maximum number of fluorine atoms exhibited high potency, suggesting the critical role of fluorine in enhancing antimicrobial activity (Parikh & Joshi, 2014).

Antifungal and Apoptotic Effects

Triazole-oxadiazole compounds have demonstrated potent antifungal and apoptotic effects against various Candida species, including C. albicans and C. glabrata. This suggests the potential utility of oxadiazole derivatives in treating fungal infections and their mechanism of action through inducing apoptosis in fungal cells (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Anticancer Screening

The synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and their evaluation against various cancer cell lines highlighted certain derivatives' powerful cytotoxic effects, particularly against breast cancer. This underscores the potential of oxadiazole and thiadiazole derivatives in oncological research and their contribution to developing new anticancer agents (Abu-Melha, 2021).

Material Science Applications

Hybrid polymers containing thiophenylanilino and furanylanilino backbones, along with substituted phenyl side groups, have been developed, showcasing the versatility of oxadiazole derivatives in materials science. These compounds are synthesized through electrophilic aromatic substitution and Stille cross-coupling reactions, resulting in electroactive films with potential applications in electronic devices (Baldwin et al., 2008).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c22-15-7-9-16(10-8-15)29-13-19(26)23-17-5-2-1-4-14(17)12-20-24-21(25-28-20)18-6-3-11-27-18/h1-11H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTGROXCONVRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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